molecular formula C13H11F3N2O2 B1378733 ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1461708-18-8

ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No. B1378733
M. Wt: 284.23 g/mol
InChI Key: SHCRSAIXZBCTEJ-UHFFFAOYSA-N
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Description

Trifluoromethyl group containing compounds are widely used in various areas, including the pharmaceutical and agrochemical industries . They are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of similar compounds has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the formation of N–N bond has been recently utilized for the synthesis of heterocycles and azo compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the Linear Formula, CAS Number, and Molecular Weight of a similar compound, “1-ETHYL-1-(2-(TRIFLUOROMETHYL)PHENYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA”, are C17H14F6N2O, 200134-95-8, and 376.304 respectively .

Scientific Research Applications

  • Precursor for Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates are further cyclized to yield various condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and 4(2H)-ones, as well as dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Suzuki coupling of these compounds can produce 5-arylpyrazoles, demonstrating their versatility in organic synthesis (Arbačiauskienė et al., 2011).

  • Component in Multi-Component Synthesis Reactions : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized through a one-pot condensation reaction, showcasing its use in multi-component synthesis. The structural details of this compound were confirmed through various spectroscopic and X-ray diffraction studies, underscoring its significance in understanding molecular geometry and electronic structure-properties (Viveka et al., 2016).

  • Fluorescent Compounds Synthesis : Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates have been utilized to synthesize fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. The optical properties of these compounds have been explored through UV-vis absorption and fluorescence spectroscopy, highlighting their potential in materials science and sensor technology (Zheng et al., 2011).

  • Intermolecular Interaction Studies : The compound's ability to form intermolecular interactions, such as C-H···O and C-H···π interactions, has been studied, providing insights into the molecular packing and stability of these compounds (Viveka et al., 2016).

  • Investigation of Electronic Properties : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives have been a subject of density functional theory (DFT) studies, which include the analysis of frontier molecular orbitals, theoretical UV-Vis, and IR stretching vibrations. These studies are crucial for understanding the electronic transition and interaction within the molecule (Viveka et al., 2016).

  • Crystallographic Analysis for Structural Determination : Single crystal X-ray diffraction has been a common technique used to determine the precise molecular structure of these compounds, further contributing to the field of crystallography and material science (Viveka et al., 2016).

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For instance, “(S)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of such compounds involve synthesizing these derivatives and analyzing their different properties to investigate possible applications .

properties

IUPAC Name

ethyl 1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-8-18(17-10)11-6-4-3-5-9(11)13(14,15)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRSAIXZBCTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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